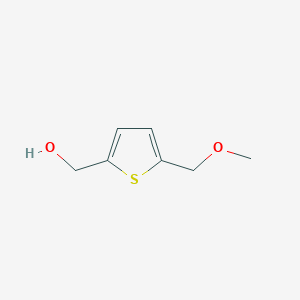

(5-(Methoxymethyl)thiophen-2-yl)methanol

描述

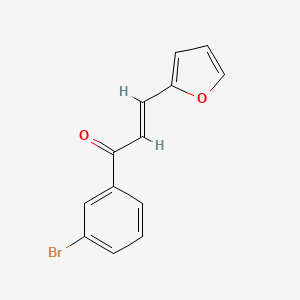

“(5-(Methoxymethyl)thiophen-2-yl)methanol” is a chemical compound with the molecular formula C7H10O2S and a molecular weight of 158.22 . It is a liquid at room temperature . This compound has become increasingly important in the field of chemical research due to its potential applications in various areas of research and industry.

Molecular Structure Analysis

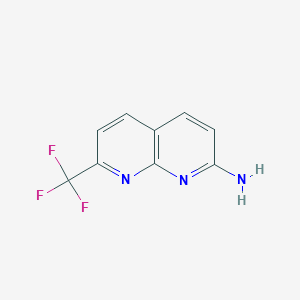

The InChI code for “(5-(Methoxymethyl)thiophen-2-yl)methanol” is 1S/C7H10O2S/c1-9-5-7-3-2-6(4-8)10-7/h2-3,8H,4-5H2,1H3 . This indicates that the molecule consists of a thiophene ring with a methoxymethyl group at the 5-position and a hydroxyl group at the 2-position.Physical And Chemical Properties Analysis

“(5-(Methoxymethyl)thiophen-2-yl)methanol” is a liquid at room temperature . The compound should be stored at a temperature of 2-8°C .科学研究应用

Medicinal Chemistry: Antimicrobial and Anti-inflammatory Agents

Thiophene derivatives, including “(5-(Methoxymethyl)thiophen-2-yl)methanol”, have been extensively studied for their antimicrobial and anti-inflammatory properties . These compounds are often incorporated into pharmaceuticals to combat a range of infections and inflammatory conditions. The methoxymethyl group in the compound may contribute to its solubility and bioavailability, enhancing its therapeutic potential.

Material Science: Organic Semiconductors

In material science, thiophene-based compounds are pivotal in the development of organic semiconductors . Their unique electronic properties make them suitable for use in solar cells, organic light-emitting diodes (OLEDs), and transistors. The specific structure of “(5-(Methoxymethyl)thiophen-2-yl)methanol” could be explored for tuning the electronic characteristics of these materials.

Chemical Synthesis: Building Blocks for Heterocyclic Compounds

Thiophene derivatives serve as essential building blocks in the synthesis of complex heterocyclic compounds . They are involved in key reactions such as the Gewald reaction and the Paal–Knorr synthesis, which are fundamental in creating a variety of biologically active molecules.

Analytical Chemistry: Chromatography Standards

In analytical chemistry, thiophene compounds can be used as standards in chromatographic methods to detect and quantify sulfur-containing contaminants in various samples . Their well-defined chromatographic behavior allows for precise calibration and method development.

Life Sciences: Biological Studies

The biological activities of thiophene derivatives, such as anti-cancer, anti-microbial, and anti-inflammatory effects, make them valuable for life science research . They are used in studying disease mechanisms and screening for potential therapeutic agents.

Chromatography: Trace Analysis

Thiophene derivatives are utilized in gas chromatography for the trace analysis of sulfur compounds in complex matrices . Their distinct retention times and response factors facilitate the identification and quantification of trace-level impurities.

Pharmacology: Drug Design

Thiophene derivatives are considered privileged structures in drug design due to their diverse pharmacological activities . They are often used as scaffolds to develop new drugs with improved efficacy and reduced side effects.

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

属性

IUPAC Name |

[5-(methoxymethyl)thiophen-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2S/c1-9-5-7-3-2-6(4-8)10-7/h2-3,8H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTNMYWZCNBZSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(S1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(Methoxymethyl)thiophen-2-yl)methanol | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6338586.png)

![3-Ethoxy-4-[(4-nitrobenzyl)amino]-3-cyclobuten-1,2-dione; 98%](/img/structure/B6338606.png)

![[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate, 98% LB-PhosHBF4](/img/structure/B6338610.png)

![2-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)aniline](/img/structure/B6338618.png)

![2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride](/img/structure/B6338649.png)

![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6338668.png)